molecular formula C10H7F2NO B8798273 1,7-Difluoro-5-methoxyisoquinoline

1,7-Difluoro-5-methoxyisoquinoline

Cat. No.: B8798273
M. Wt: 195.16 g/mol
InChI Key: ALDUROOJGOFJRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,7-Difluoro-5-methoxyisoquinoline is a useful research compound. Its molecular formula is C10H7F2NO and its molecular weight is 195.16 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C10H7F2NO

Molecular Weight

195.16 g/mol

IUPAC Name

1,7-difluoro-5-methoxyisoquinoline

InChI

InChI=1S/C10H7F2NO/c1-14-9-5-6(11)4-8-7(9)2-3-13-10(8)12/h2-5H,1H3

InChI Key

ALDUROOJGOFJRJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC2=C1C=CN=C2F)F

Origin of Product

United States

Q & A

Basic: What are the key synthetic routes for 1,7-Difluoro-5-methoxyisoquinoline, and how can purity be optimized?

Methodological Answer:
Synthesis typically involves halogenation and methoxylation of isoquinoline precursors. For example:

  • Step 1 : Start with 5-methoxyisoquinoline. Fluorination at positions 1 and 7 can be achieved via electrophilic substitution using fluorine donors like Selectfluor® under anhydrous conditions .
  • Step 2 : Monitor reaction progress via thin-layer chromatography (TLC) with a hexane:ethyl acetate (3:1) mobile phase.
  • Purification : Use column chromatography (silica gel, gradient elution) followed by recrystallization in ethanol to achieve ≥98% purity. Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Advanced: How do electronic effects of fluorine substituents influence the compound’s reactivity in cross-coupling reactions?

Methodological Answer:
The electron-withdrawing nature of fluorine atoms at positions 1 and 7 decreases electron density on the aromatic ring, affecting nucleophilic aromatic substitution (NAS) and Suzuki-Miyaura coupling:

  • Experimental Design : Compare coupling yields using Pd(PPh₃)₄ catalyst with boronic acids under varying temperatures (60–100°C). Track regioselectivity via NMR (¹H, ¹⁹F) and DFT calculations (e.g., Gaussian09 with B3LYP/6-31G* basis set) to map electron density distribution .
  • Data Interpretation : Lower yields at position 7 may arise from steric hindrance from the methoxy group, as shown in X-ray crystallography data .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:
Use a multi-technique approach:

  • ¹H/¹³C NMR : Identify methoxy (-OCH₃) protons (δ ~3.9 ppm) and aromatic protons (δ 7.2–8.1 ppm). ¹⁹F NMR confirms fluorine positions (δ -110 to -120 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (C₁₀H₇F₂NO) with <2 ppm error.
  • IR Spectroscopy : Detect C-F stretches (1000–1100 cm⁻¹) and C-O-C vibrations (1250 cm⁻¹) .

Advanced: How can computational modeling predict the compound’s interactions with biological targets (e.g., kinases)?

Methodological Answer:

  • Docking Studies : Use AutoDock Vina to simulate binding to kinase ATP pockets. Parameterize fluorine atoms with partial charges from electrostatic potential (ESP) calculations .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of hydrogen bonds between fluorine and kinase residues (e.g., Asp86 in PDB 2JDO). Validate with in vitro IC₅₀ assays .

Basic: What safety protocols are recommended for handling this compound?

Methodological Answer:

  • PPE : Wear nitrile gloves, lab coat, and safety goggles. Use in a fume hood to avoid inhalation .
  • Waste Disposal : Neutralize with 10% sodium bicarbonate before disposal in halogenated waste containers .

Advanced: How can contradictory solubility data in polar solvents be resolved?

Methodological Answer:

  • Controlled Experiments : Measure solubility in DMSO, methanol, and water at 25°C and 40°C using UV-Vis spectroscopy (λmax = 270 nm).
  • Data Analysis : Apply Hansen solubility parameters to identify discrepancies caused by trace impurities or polymorphic forms. Cross-validate with DSC for crystallinity checks .

Advanced: What strategies enhance the compound’s stability under acidic conditions for drug delivery applications?

Methodological Answer:

  • Protective Group Chemistry : Introduce tert-butoxycarbonyl (Boc) groups at reactive sites. Monitor degradation via LC-MS over 72 hours at pH 2.0 .
  • Formulation Studies : Encapsulate in PLGA nanoparticles (size ~150 nm via DLS) to shield from gastric pH. Assess release kinetics using dialysis membranes .

Key Research Gaps

  • Mechanistic Insights : Role of fluorine in meta-directing substitutions under catalytic conditions.
  • Biological Relevance : In vivo pharmacokinetics and metabolite profiling.

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